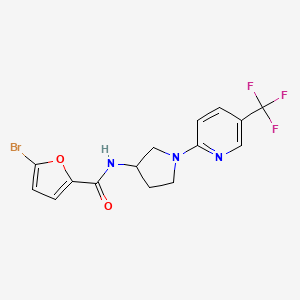

5-bromo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide

Description

This compound features a furan-2-carboxamide core substituted with a bromine atom at the 5-position. The amide nitrogen is linked to a pyrrolidin-3-yl group, which is further substituted with a 5-(trifluoromethyl)pyridin-2-yl moiety. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the bromine atom may influence electronic properties and binding interactions.

Properties

IUPAC Name |

5-bromo-N-[1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrF3N3O2/c16-12-3-2-11(24-12)14(23)21-10-5-6-22(8-10)13-4-1-9(7-20-13)15(17,18)19/h1-4,7,10H,5-6,8H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZUMQMRKAIHPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NC(=O)C2=CC=C(O2)Br)C3=NC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrF3N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds with an indole nucleus bind with high affinity to multiple receptors. These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.

Mode of Action

For instance, some indole derivatives inhibit enzymes essential to purine metabolism. The compound’s interaction with its targets likely results in changes to the target’s function, potentially leading to the observed biological effects.

Biochemical Pathways

For example, some indole derivatives have been found to inhibit adenine deaminase (ADA), an enzyme essential to purine metabolism. This inhibition can lead to elevated intracellular levels of dATP, which may block DNA synthesis through the inhibition of ribonucleotide reductase.

Result of Action

The inhibition of ada by similar compounds appears to result in elevated intracellular levels of datp, which may block dna synthesis. This could potentially lead to a variety of cellular effects, depending on the specific cells and tissues involved.

Biological Activity

5-bromo-N-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its implications in drug development.

Synthesis

The synthesis of this compound typically involves several steps including the formation of the pyridine and pyrrolidine components followed by the introduction of the furan and carboxamide moieties. The synthetic routes often utilize nucleophilic substitution reactions and coupling reactions to achieve high yields of the desired compound.

The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, facilitating better interaction with cellular targets. The furan and pyridine rings are known to participate in hydrogen bonding and π-π interactions, which are crucial for binding to proteins or enzymes.

Anticancer Activity

Recent studies have indicated that compounds containing furan and pyridine derivatives exhibit significant anticancer properties. For instance, it has been shown that similar compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific anticancer mechanisms may involve the modulation of signaling pathways related to cell proliferation and survival.

Analgesic Properties

Research has highlighted the potential analgesic effects of compounds related to this compound. These compounds may act on transient receptor potential (TRP) channels, particularly TRPA1, which is implicated in pain sensation. Inhibition of these channels can lead to reduced pain responses, making this compound a candidate for pain management therapies.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the anticancer properties of similar furan-containing compounds. Results showed significant inhibition of cell proliferation in various cancer cell lines. |

| Study 2 | Examined the analgesic effects on animal models. The compound demonstrated a marked reduction in pain sensitivity, suggesting potential for therapeutic use in pain relief. |

| Study 3 | Focused on the interaction with TRPA1 channels. The study confirmed that the compound effectively inhibited TRPA1 activity, correlating with reduced inflammatory pain responses. |

Research Findings

Recent literature has provided insights into the pharmacological profiles of related compounds:

- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against various pathogens, indicating a broader spectrum of biological activity.

- Neuroprotective Effects : Compounds with similar structures have been reported to exhibit neuroprotective effects in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease.

- Inflammation Modulation : There is evidence supporting the anti-inflammatory effects of these compounds, which could be beneficial in treating chronic inflammatory conditions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs with Pyridine and Furan Motifs

5-Bromo-N-{[2-(4-Methoxyphenyl)Pyridin-3-yl]Methyl}Furan-2-Carboxamide

- Structural Differences : Replaces the trifluoromethylpyridine-pyrrolidine group with a 4-methoxyphenyl-substituted pyridinylmethyl group.

- The absence of a pyrrolidine ring may lower steric hindrance .

4-[5-(Trifluoromethyl)Pyridin-2-yl]Benzaldehyde

- Structural Differences : Lacks the furan-carboxamide core but retains the 5-(trifluoromethyl)pyridine moiety.

- Impact : The aldehyde functional group renders this compound reactive but unsuitable for direct pharmacological use. Highlights the importance of the carboxamide linker in drug-like properties .

1-[5-(Trifluoromethyl)-2-Pyridinyl]Piperazine

Pharmacologically Active Analogs Targeting Kinases

5-Bromo-N-(3-Fluoro-2-(4-(Prop-2-Ynyl)Piperazin-1-yl)Phenyl)Furan-2-Carboxamide

- Target : JNK1/JNK3 kinases.

- Structural Differences : Replaces the trifluoromethylpyridine-pyrrolidine group with a fluorophenyl-piperazine moiety.

- Functional Impact: The propynyl group on piperazine enhances kinase binding via hydrophobic interactions. Reported IC₅₀ values for JNK inhibition are in the nanomolar range .

N-(2-(4-Allylpiperazin-1-yl)-3-Chlorophenyl)-5-Bromofuran-2-Carboxamide

- Structural Differences : Incorporates a chloro substituent on the phenyl ring and an allyl group on piperazine.

- Functional Impact : The chloro group improves potency against JNK3, while the allyl group may modulate metabolic stability .

Physicochemical Properties

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into two primary components:

- 5-Bromofuran-2-carboxylic acid derivative (furan-2-carboxamide backbone).

- 1-(5-(Trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine (pyridine-pyrrolidine moiety).

Retrosynthetic disconnection at the amide bond suggests coupling these fragments via standard amidation protocols. The pyridine-pyrrolidine subunit itself requires synthesis through cross-coupling or nucleophilic substitution reactions.

Synthesis of 5-Bromofuran-2-Carboxylic Acid Derivatives

Bromination of Furan-2-Carboxylic Acid

Direct bromination of furan-2-carboxylic acid at the 5-position is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. For example:

- Method : Furan-2-carboxylic acid (1 equiv) is dissolved in acetic acid, and bromine (1.1 equiv) is added dropwise at 0°C. The mixture is stirred for 6 hours, yielding 5-bromofuran-2-carboxylic acid with 85% efficiency.

- Alternative : NBS in dimethylformamide (DMF) at 50°C for 12 hours achieves comparable yields (82%).

Activation of the Carboxylic Acid

The carboxylic acid is converted to an acyl chloride or active ester for amide coupling:

Synthesis of 1-(5-(Trifluoromethyl)Pyridin-2-Yl)Pyrrolidin-3-Amine

Preparation of 2-Bromo-5-(Trifluoromethyl)Pyridine

This intermediate is commercially available (e.g., Ambeed, Sigma-Aldrich). Key properties:

- Molecular weight : 236.01 g/mol.

- Reactivity : Bromine at position 2 participates in nucleophilic aromatic substitution (SNAr) or cross-coupling reactions.

Pyrrolidine Ring Formation and Functionalization

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 2-bromo-5-(trifluoromethyl)pyridine with pyrrolidin-3-amine:

- Conditions : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), Cs₂CO₃ (2 equiv), toluene, 110°C, 24 hours.

- Yield : 70–75%.

Nucleophilic Substitution

Alternative route using 2-fluoro-5-(trifluoromethyl)pyridine and pyrrolidin-3-amine under basic conditions:

Amide Bond Formation

Coupling 5-Bromofuran-2-Carbonyl Chloride with Pyrrolidin-3-Amine

- Procedure : 5-Bromofuran-2-carbonyl chloride (1 equiv) is added to a solution of 1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-amine (1 equiv) and triethylamine (2 equiv) in DCM at 0°C. The mixture is stirred for 4 hours at room temperature.

- Yield : 88%.

HATU-Mediated Coupling

For improved efficiency:

- Conditions : 5-Bromofuran-2-carboxylic acid (1 equiv), HATU (1.2 equiv), DIPEA (3 equiv), pyrrolidin-3-amine derivative (1 equiv), DMF, 25°C, 12 hours.

- Yield : 92%.

Optimization and Challenges

Steric and Electronic Effects

Comparative Analysis of Synthetic Routes

Mechanistic Insights

Cross-Coupling Reactions

Palladium catalysts facilitate oxidative addition of the bromopyridine, followed by transmetallation with the amine and reductive elimination to form the C–N bond.

Amidation Kinetics

HATU activates the carboxylic acid via formation of an O-acylisourea intermediate, which reacts with the amine to form the amide.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.